molecular formula C30H50O3 B1581000 Cholest-5-en-3-yl ethyl carbonate CAS No. 23836-43-3

Cholest-5-en-3-yl ethyl carbonate

Cat. No. B1581000
CAS RN: 23836-43-3
M. Wt: 458.7 g/mol
InChI Key: VARVSEQINPNKDM-UHFFFAOYSA-N
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Description

Cholest-5-en-3-yl ethyl carbonate is a chemical compound with the molecular formula C30H50O3 . It has an average mass of 458.716 Da and a mono-isotopic mass of 458.376007 Da .


Synthesis Analysis

The synthesis of similar compounds, such as cholest-5-ene-3β,7α,12α-triol, has been described in the literature . The formation of cholest-3/3-hydroxy-A6 configuration was obtained by sodium borohydride reduction of the enol acetate of 12a-hydroxycholest-4-en-3 one and the 7a-hydroxyl group was introduced by bromination with N-bromosuccinimide and treatment of the ‘I-bromo compound with silver oxide .


Physical And Chemical Properties Analysis

Cholest-5-en-3-yl ethyl carbonate has a molecular formula of C30H50O3 and an average mass of 458.716 Da . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Self-Assembled Morphologies from Cholesterol-Functionalized Polymers

A cholesterol-functionalized aliphatic cyclic carbonate monomer was synthesized, leading to the formation of unique nanostructures under aqueous conditions. Disk-like micelles and stacked-disk morphology were observed in these structures, presenting potential applications in nanotechnology and materials science (Venkataraman et al., 2013).

Sterically Stabilized Vesicles for Drug Delivery

Monomethoxypoly(ethylene glycol) cholesteryl carbonates were synthesized and characterized, showing promise in the formation of stable, unilamellar vesicles. These vesicles provide an efficient steric barrier, preventing aggregation and fusion, which is crucial for drug delivery applications (Beugin et al., 1998).

Liquid Crystal Properties

The liquid crystal cholesteryl 2-(2-ethoxyethoxy) ethyl carbonate and related compounds were studied, revealing varying liquid crystal properties such as cholesteric and smectic phases. These properties have significant implications in the field of liquid crystal technology and display devices (Leder, 1970).

Improved Electrolyte Performance for Li-Ion Batteries

Ethylene carbonate, a compound related to Cholest-5-en-3-yl Ethyl Carbonate, showed improved performance in lithium-ion batteries when used as a co-solvent. This discovery opens new possibilities for electrolyte development, enhancing battery efficiency and capacity (Petibon et al., 2016).

properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-7-32-28(31)33-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARVSEQINPNKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946642
Record name Cholest-5-en-3-yl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholest-5-en-3-yl ethyl carbonate

CAS RN

23836-43-3
Record name NSC96647
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholest-5-en-3-yl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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